molecular formula C12H14N2O6 B12676473 (R)-(Cyano(phenyl)methyl)ammonium hydrogen (R-(R*,R*))-tartrate CAS No. 66116-54-9

(R)-(Cyano(phenyl)methyl)ammonium hydrogen (R-(R*,R*))-tartrate

Cat. No.: B12676473
CAS No.: 66116-54-9
M. Wt: 282.25 g/mol
InChI Key: LSYJGKKJDWEJES-YIDNRZKSSA-N
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Description

®-(Cyano(phenyl)methyl)ammonium hydrogen (R-(R*,R*))-tartrate is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique structural properties, which make it a valuable asset in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(Cyano(phenyl)methyl)ammonium hydrogen (R-(R*,R*))-tartrate typically involves the reaction of ®-(Cyano(phenyl)methyl)amine with (R-(R*,R*))-tartaric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of ®-(Cyano(phenyl)methyl)ammonium hydrogen (R-(R*,R*))-tartrate is scaled up using similar synthetic routes but with enhanced reaction control and purification techniques. The use of advanced reactors and continuous flow systems helps in achieving higher efficiency and consistency in the production process .

Chemical Reactions Analysis

Types of Reactions

®-(Cyano(phenyl)methyl)ammonium hydrogen (R-(R*,R*))-tartrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures .

Major Products

The major products formed from these reactions include amines, oxides, and substituted derivatives, which have applications in pharmaceuticals and organic synthesis .

Scientific Research Applications

®-(Cyano(phenyl)methyl)ammonium hydrogen (R-(R*,R*))-tartrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-(Cyano(phenyl)methyl)ammonium hydrogen (R-(R*,R*))-tartrate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding, van der Waals forces, and other non-covalent interactions. The pathways involved include enzyme inhibition and activation, which are crucial in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • (S)-(Cyano(phenyl)methyl)ammonium hydrogen (S-(S,S))-tartrate**
  • ®-(Cyano(phenyl)methyl)ammonium hydrogen (S-(S,S))-tartrate**
  • (S)-(Cyano(phenyl)methyl)ammonium hydrogen (R-(R,R))-tartrate**

Uniqueness

®-(Cyano(phenyl)methyl)ammonium hydrogen (R-(R*,R*))-tartrate is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in asymmetric synthesis and chiral drug development .

Properties

CAS No.

66116-54-9

Molecular Formula

C12H14N2O6

Molecular Weight

282.25 g/mol

IUPAC Name

[(R)-cyano(phenyl)methyl]azanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate

InChI

InChI=1S/C8H8N2.C4H6O6/c9-6-8(10)7-4-2-1-3-5-7;5-1(3(7)8)2(6)4(9)10/h1-5,8H,10H2;1-2,5-6H,(H,7,8)(H,9,10)/t8-;1-,2-/m01/s1

InChI Key

LSYJGKKJDWEJES-YIDNRZKSSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C#N)[NH3+].[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O

Canonical SMILES

C1=CC=C(C=C1)C(C#N)[NH3+].C(C(C(=O)[O-])O)(C(=O)O)O

Related CAS

19720-18-4
66116-54-9

Origin of Product

United States

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